1-(Anilinocarbonyl)cyclohexyl benzoate
Description
1-(Anilinocarbonyl)cyclohexyl benzoate is a synthetic organic compound characterized by a cyclohexyl backbone substituted with an anilinocarbonyl group (a carbamoyl derivative of aniline) and a benzoate ester.
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4g/mol |
IUPAC Name |
[1-(phenylcarbamoyl)cyclohexyl] benzoate |
InChI |
InChI=1S/C20H21NO3/c22-18(16-10-4-1-5-11-16)24-20(14-8-3-9-15-20)19(23)21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,21,23) |
InChI Key |
YHBBRQBBCDHTRK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexane Derivatives with Aromatic Substituents
Several cyclohexane derivatives with aromatic amine substituents are documented in , such as:
- 1-p-toluidinocyclohexane-1-carboxylic acid: Melting point (m.p.) = 172°C.
- 1-o-toluidinocyclohexane-1-carboxylic acid: m.p. = 117°C.
- 1-p-nitroanilinocyclohexane-1-carboxylic acid: m.p. = 201°C.
Key Observations :
- The presence of electron-withdrawing groups (e.g., nitro in p-nitroanilino) increases melting points compared to electron-donating groups (e.g., methyl in toluidino), suggesting enhanced crystallinity due to polar interactions.
Table 1: Melting Points of Selected Cyclohexane Derivatives
| Compound | Substituent | Melting Point (°C) |
|---|---|---|
| 1-p-toluidinocyclohexane-1-carboxylic acid | p-Toluidino, COOH | 172 |
| 1-p-nitroanilinocyclohexane-1-carboxylic acid | p-Nitroanilino, COOH | 201 |
| 1-(Anilinocarbonyl)cyclohexyl benzoate* | Anilinocarbonyl, benzoate | Not reported |
*Data inferred from analogs.
Benzoate Esters
and highlight benzoate esters with varying alkyl/aryl groups:
- cis-3-Hexenyl benzoate : Found in tea volatiles, contributing to flavor profiles.
- Benzyl benzoate : Aromatic ester with applications in perfumery and pharmaceuticals.
Key Comparisons :
- Hydrophobicity : The cyclohexyl group in the target compound is more hydrophobic than benzyl or hexenyl groups, likely reducing water solubility.
- Applications: While benzyl benzoate is used in cosmetics and cis-3-hexenyl benzoate in flavorings, the target compound’s cyclohexyl-anilinocarbonyl structure may favor pharmaceutical applications, such as prodrug design or protein modification .
Cyclohexylcarbamoyl-Containing Compounds
examines 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), which binds to lysine residues in proteins via cyclohexylcarbamoylation. This suggests that cyclohexyl carbamoyl groups exhibit reactivity toward nucleophilic amino acids.
Implications for the Target Compound :
- The anilinocarbonyl group in this compound may similarly react with biological macromolecules, though its benzoate ester could modulate reactivity.
Research Findings and Gaps
- Physicochemical Properties : Melting points and solubility of the target compound remain unmeasured, but trends from analogs suggest tunability via substituent modification.
- Synthetic Applications : highlights methods for synthesizing cyclohexane carboxamides, which could be adapted for large-scale production of the target compound.
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